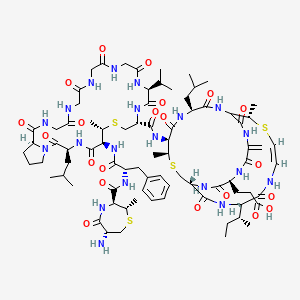
Mersacidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mersacidin is a type-B lantibiotic containing 3-methyllanthionine and S-(2-aminovinyl)-3-methylcysteine residues and four intra-chain thioether bridges. It is obtained from Bacillus sp. HIL Y-85,54728 and is active in vivo against methicillin-resistant Staphylococcus aureus (MRSA). It has a role as a metabolite and an antibacterial agent. It is a type B lantibiotic and a macrocycle. It is a tautomer of a mersacidin zwitterion.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Structural Diversity
Mersacidin, a tetracyclic lantibiotic, has shown significant antibacterial activity against Gram-positive pathogens. Research has focused on understanding its biosynthetic pathway to create analogs with improved antibacterial properties. An efficient system for generating mersacidin variants has been developed, leading to a collection of 82 new compounds. This approach also enabled the production of deletion and insertion mutants, expanding the potential use of modified mersacidins as therapeutic agents (Appleyard et al., 2009).
Molecular Interactions and Mechanism of Action
Studies have explored the interaction of mersacidin with lipid II, a precursor molecule in bacterial cell wall biosynthesis. Mersacidin's binding to lipid II inhibits bacterial cell wall synthesis, a mode of action distinct from many other antibiotics. This interaction has been further investigated through NMR studies, revealing significant conformational changes in mersacidin that play a role in its antibacterial activity (Hsu et al., 2003).
Gene Expression and Regulatory Mechanisms
The genetic organization and regulation of mersacidin production have been extensively studied. The mrsA gene and associated biosynthetic, transport, and regulatory genes are organized in a biosynthetic gene cluster. Understanding the transcriptional control of these genes, particularly the influence of regulatory proteins like MrsR1 and MrsR2/K2, has shed light on the regulation of mersacidin production and immunity (Guder et al., 2002).
Potential in Lantibiotic Engineering
Mersacidin's unique structure, including its small lanthionine rings, makes it a candidate for lantibiotic engineering. Advances in this field aim to create novel compounds with enhanced bioactivity. Mersacidin's potential in this area is being explored, particularly in the development of smaller ribosomally produced lanthipeptides and in understanding the intricacies of its leader peptide processing (Viel & Kuipers, 2022).
Implications in Antibiotic Resistance
The efficacy of mersacidin against strains resistant to other antibiotics, like MRSA, highlights its significance in the fight against antibiotic resistance. Research in this area includes the use of mersacidin in animal models to understand its potential as a therapeutic agent against resistant bacterial strains (Kruszewska et al., 2004).
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
CTFTLPGGGGVCTLTSECIC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





